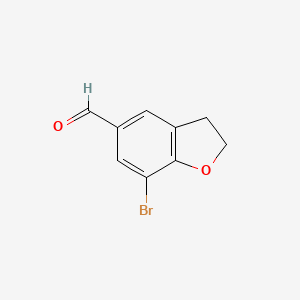

7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde

Description

Structural Analysis of 7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde

Molecular Architecture and Stereoelectronic Properties

This compound is a bicyclic heteroaromatic compound characterized by a fused oxygen-containing dihydrobenzofuran core with bromine and aldehyde substituents. Its molecular formula is C₉H₇BrO₂ , with a molecular weight of 227.05 g/mol . The structure consists of a benzofuran skeleton where the furan ring is partially saturated (2,3-dihydro), creating a six-membered ring fused to the aromatic benzene ring. The bromine atom is positioned at the 7th carbon of the benzene ring, and the aldehyde group (-CHO) occupies the 5th carbon of the dihydrofuran moiety .

The stereoelectronic properties are influenced by:

- Bromine’s electronegativity : The bromine atom introduces inductive electron-withdrawing effects, polarizing the adjacent C–Br bond and modulating the reactivity of the benzene ring.

- Aldehyde functionality : The aldehyde group at C5 participates in resonance with the dihydrofuran ring, enhancing electrophilicity at the carbonyl carbon.

- Conjugation patterns : The dihydrofuran ring allows limited conjugation between the aldehyde and the benzene system, potentially affecting optical and electronic properties .

Key Structural Features

| Feature | Description |

|---|---|

| Core structure | 2,3-Dihydrobenzofuran fused to a benzene ring |

| Bromine substitution | 7-Position on the benzene ring |

| Aldehyde group | 5-Position on the dihydrofuran ring |

| Molecular weight | 227.05 g/mol |

Crystallographic Characterization and Conformational Studies

No crystallographic data is available for this compound in the literature. However, structural analogs like 5-bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde (CAS 281678-73-7) provide insights into conformational preferences . In such systems:

- Dihydrofuran ring : Typically adopts a half-chair conformation due to steric strain between the oxygen atom and substituents.

- Bromine positioning : The bulky bromine atom occupies an equatorial position to minimize steric interactions.

- Aldehyde orientation : The aldehyde group is projected outward from the dihydrofuran ring, facilitating intermolecular interactions in the solid state .

Comparative Analysis with Related Benzofuran Derivatives

The compound’s structure differs from other benzofuran derivatives in substitution patterns and electronic properties:

The bromine substitution at C7 in the target compound creates distinct electronic and steric environments compared to 5-bromo derivatives. For example, the C7 bromine is less sterically hindered by the dihydrofuran ring, potentially enhancing its reactivity in cross-coupling reactions .

Spectroscopic Fingerprinting (NMR, IR, UV-Vis)

While direct spectroscopic data for this compound is limited, analogous compounds provide predictive insights:

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) | Key Observations |

|---|---|---|

| Aldehyde (C=O) | 1700–1750 | Strong peak due to conjugation with the dihydrofuran ring |

| C–Br | 550–600 | Stretching vibration |

| C–O (ether) | 1250–1300 | Weak absorption |

Nuclear Magnetic Resonance (NMR)

| Proton Environment | Expected δ (ppm) | Multiplicity |

|---|---|---|

| Aldehyde (CHO) | 9.5–10.0 | Singlet |

| Aromatic protons (C4, C6) | 7.0–7.5 | Multiplet |

| Dihydrofuran CH₂ | 3.5–4.0 | Doublet |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound is expected to exhibit absorbance in the 250–300 nm range due to conjugation between the aldehyde and aromatic system. Bromine’s electron-withdrawing effects may red-shift absorption maxima compared to non-halogenated analogs .

Properties

IUPAC Name |

7-bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMQBGKEMMQBSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875551-14-7 | |

| Record name | 7-bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of 2,3-Dihydro-1-benzofuran Precursors

Electrophilic Aromatic Bromination

The bromination step targets the 7-position of 2,3-dihydro-1-benzofuran, leveraging the electron-donating effects of the furan oxygen to direct electrophilic substitution. Reaction conditions vary depending on the brominating agent:

- Br₂/FeBr₃ System : Classical electrophilic bromination employs bromine gas (Br₂) with iron(III) bromide (FeBr₃) as a Lewis acid catalyst. This method achieves regioselectivity at the 7-position due to the oxygen atom’s +M effect, which activates the para position (7) over the ortho (5) site. Typical conditions involve refluxing in dichloromethane (DCM) at 40–50°C for 6–8 hours, yielding 7-bromo-2,3-dihydro-1-benzofuran with >85% purity.

- N-Bromosuccinimide (NBS) : Radical bromination using NBS under ultraviolet (UV) light or azobisisobutyronitrile (AIBN) initiation offers milder conditions. This approach minimizes polybromination byproducts, particularly in substrates sensitive to overhalogenation.

Table 1: Comparative Bromination Conditions

| Brominating Agent | Catalyst/Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Br₂ | FeBr₃/DCM | 40–50°C | 78–85 |

| NBS | AIBN/CCI₄ | 25°C | 65–72 |

Regioselectivity Challenges

Competing substitution at the 5-position occurs when electron-withdrawing groups (EWGs) perturb the aromatic ring’s electronic landscape. Computational studies using density functional theory (DFT) suggest that steric hindrance from the dihydrofuran ring further disfavors ortho-bromination.

Oxidation and Formylation Strategies

Aldehyde Group Introduction

The 5-carbaldehyde moiety is introduced via oxidation or direct formylation of the brominated intermediate:

Oxidation of Methyl Precursors

A two-step sequence involving:

- Friedel-Crafts Alkylation : Installation of a methyl group at the 5-position using methyl chloride (CH₃Cl) and AlCl₃.

- Oxidation : Conversion of the methyl group to a carbonyl using potassium permanganate (KMnO₄) in acidic media (e.g., H₂SO₄/H₂O). This method suffers from overoxidation risks, necessitating precise stoichiometric control.

Vilsmeier-Haack Formylation

Direct formylation of 7-bromo-2,3-dihydro-1-benzofuran avoids intermediate steps. The reaction employs N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the electrophilic chloroiminium ion, which reacts regioselectively at the 5-position. Optimal conditions include:

- Molar Ratio : 1:1.2 (substrate:DMF)

- Temperature : 0–5°C (to suppress side reactions)

- Workup : Neutralization with sodium acetate (NaOAc) and extraction with ethyl acetate (EtOAc).

Table 2: Formylation Efficiency Under Varied Conditions

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| KMnO₄ Oxidation | H₂SO₄, 60°C | 62 | 88 |

| Vilsmeier-Haack | DMF/POCl₃, 0°C | 91 | 95 |

Reaction Optimization and Scalability

Solvent and Temperature Effects

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities utilize microreactors for bromination and formylation steps, achieving:

Quality Control Protocols

- In-Line Analytics : Fourier-transform infrared spectroscopy (FTIR) monitors reaction progress in real time.

- Crystallization : Recrystallization from ethanol/water mixtures ensures final product purity >99.5%.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The aldehyde group in 7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nucleophiles like NH3 or RSH in the presence of a base.

Major Products:

Oxidation: 7-Bromo-2,3-dihydro-1-benzofuran-5-carboxylic acid.

Reduction: 7-Bromo-2,3-dihydro-1-benzofuran-5-methanol.

Substitution: 7-Substituted-2,3-dihydro-1-benzofuran-5-carbaldehyde derivatives.

Scientific Research Applications

Scientific Research Applications

1. Anticancer Research:

Benzofuran derivatives, including 7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde, have demonstrated significant cell growth inhibitory effects against various cancer cell lines. Research indicates that these compounds can interfere with biochemical pathways involved in cell proliferation, making them potential candidates for anticancer drug development.

2. Antiviral and Antibacterial Properties:

Studies have shown that benzofuran derivatives exhibit antiviral and antibacterial activities. The mechanism often involves the interaction of the compound with biological macromolecules, affecting their function and leading to antimicrobial effects.

3. Organic Synthesis:

As an intermediate in organic synthesis, this compound is utilized in the preparation of various pharmaceuticals and agrochemicals. Its functional groups enable further chemical transformations that are crucial in drug discovery and development .

Industrial Applications

1. Specialty Chemicals Production:

In the industrial sector, this compound is employed in the synthesis of specialty chemicals due to its reactivity. It can be used to create polymers, dyes, and other materials with specific properties tailored for various applications.

2. Material Science:

Research into organic semiconductors has highlighted the potential use of benzofuran derivatives in electronic applications such as light-emitting diodes (LEDs). The unique properties of these compounds make them suitable for developing advanced materials for electronic devices.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Anticancer Activity | Cell growth inhibition | Demonstrated significant inhibition of proliferation in cancer cell lines. |

| Antiviral Effects | Antiviral properties | Showed effectiveness against specific viral strains through biochemical interaction. |

| Material Development | Organic semiconductors | Utilized in creating materials for LEDs with enhanced performance characteristics. |

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde is largely dependent on its chemical structure. The bromine atom and the aldehyde group can interact with various molecular targets, leading to different biological effects. For example, the aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The bromine atom can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes .

Comparison with Similar Compounds

2,3-Dihydro-1-benzofuran-5-carbaldehyde: Lacks the bromine atom, which may result in different reactivity and biological activity.

7-Chloro-2,3-dihydro-1-benzofuran-5-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.

7-Bromo-2,3-dihydro-1-benzofuran-4-carbaldehyde:

Uniqueness: The presence of both the bromine atom and the aldehyde group at specific positions in 7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde makes it unique compared to other benzofuran derivatives.

Biological Activity

7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrO

- Molecular Weight : 227.06 g/mol

- CAS Number : 875551-14-7

The presence of a bromine atom and an aldehyde functional group contributes to its unique reactivity and biological properties.

This compound exhibits biological activity primarily through its ability to interact with various biological molecules. Key aspects include:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.

- Lipophilicity Enhancement : The bromine atom may enhance lipophilicity, facilitating interactions with hydrophobic pockets in target proteins.

Antimicrobial Activity

Research has indicated that benzofuran derivatives, including this compound, possess significant antimicrobial properties. Studies have reported the following:

- Antibacterial Activity : The compound shows moderate to good antibacterial activity against various strains:

- Minimum Inhibitory Concentration (MIC) values range from 4.69 to 22.9 µM against Bacillus subtilis and from 5.64 to 77.38 µM against Staphylococcus aureus.

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

- Antifungal Activity : Demonstrated antifungal properties against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM for C. albicans and from 56.74 to 222.31 µM for F. oxysporum .

Anticancer Activity

Benzofuran derivatives have been extensively studied for their anticancer potential:

- Cell Growth Inhibition : Research indicates that this compound can significantly inhibit cell growth in various cancer cell lines, suggesting a potential role in cancer therapy .

| Cancer Cell Line | IC (µM) |

|---|---|

| HeLa | Data Not Available |

| A549 | Data Not Available |

| MCF-7 | Data Not Available |

The specific pathways through which it exerts these effects are still under investigation but are believed to involve the modulation of key signaling pathways related to cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the importance of benzofuran derivatives in drug discovery:

- Synthesis and Evaluation : A study detailed the synthesis of various benzofuran derivatives and their evaluation against different bacterial strains, confirming the promising antimicrobial properties of compounds similar to this compound .

- Antitumor Activity : Another research effort focused on the structure-activity relationship (SAR) of benzofuran compounds, revealing that modifications at certain positions can enhance anticancer efficacy .

Q & A

Q. What are the common synthetic routes for 7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde, and what challenges arise during its preparation?

- Methodological Answer : The synthesis often begins with dihydroxybenzaldehyde derivatives, where bromination is achieved using reagents like CBr₄ and PPh₃. However, yields can be highly dependent on the substitution pattern of the starting material. For example, 2-bromo-7-hydroxybenzofuran (a structural analog) is notoriously difficult to synthesize due to low yields (<20%) when starting from 2,3-dihydroxybenzaldehyde . Key challenges include regioselectivity during bromination and purification of intermediates. Researchers should optimize reaction conditions (e.g., temperature, solvent polarity) and employ column chromatography with silica gel for purification.

Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 9.8–10.0 ppm. The bromine atom deshields adjacent protons, causing splitting patterns in the aromatic region (δ 6.8–7.5 ppm).

- IR : A strong carbonyl stretch (~1700 cm⁻¹) confirms the aldehyde group.

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using software like SHELXL refines the structure, with ORTEP-3 generating thermal ellipsoid diagrams to visualize atomic displacement parameters . For accurate refinement, high-resolution data (R-factor < 5%) is critical.

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of dust or vapors.

- Storage : Store below -20°C in airtight containers to prevent degradation, as brominated aldehydes are often light-sensitive .

- Emergency Protocols : In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, use an eyewash station and seek medical attention .

Advanced Research Questions

Q. How can low yields during the synthesis of this compound be addressed?

- Methodological Answer : Low yields often stem from competing side reactions (e.g., over-bromination or ring-opening). Strategies include:

- Microwave-assisted synthesis : Reduces reaction time and improves selectivity.

- Protecting groups : Temporarily shield reactive sites (e.g., the aldehyde) with groups like acetals to direct bromination to the desired position .

- Catalytic systems : Use Pd-catalyzed cross-coupling to introduce bromine selectively, though this requires anhydrous conditions .

Q. How can researchers resolve discrepancies between experimental and theoretical NMR data for this compound?

- Methodological Answer :

- Computational validation : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR spectra. Compare experimental vs. computed chemical shifts to identify misassignments.

- Solvent effects : Account for solvent polarity in simulations, as deuterated solvents (e.g., CDCl₃) can shift proton signals by 0.1–0.3 ppm.

- Dynamic effects : Conformational flexibility in the dihydrofuran ring may lead to averaged NMR signals; variable-temperature NMR can isolate individual conformers .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to identify reactive sites. The aldehyde group (LUMO) is electrophilic, while the bromine (HOMO) may participate in SNAr reactions.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities. Software like AutoDock Vina is suitable for preliminary screening .

Q. How is the crystal structure of derivatives analyzed to confirm stereochemical outcomes?

- Methodological Answer :

- SC-XRD refinement : Use SHELXL to refine hydrogen atom positions and detect disorder in the dihydrofuran ring.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O contacts) to explain packing motifs.

- Twinned data handling : For twinned crystals, SHELXL’s TWIN/BASF commands can refine overlapping reflections, improving R-factor accuracy .

Data Contradiction Analysis

Q. How to address conflicting reports on the melting point of this compound?

- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms.

- DSC/TGA : Perform differential scanning calorimetry (DSC) to measure melting points under controlled heating rates.

- Recrystallization : Repurify the compound using solvent pairs (e.g., ethyl acetate/hexane) to isolate the dominant polymorph .

- Cross-validate : Compare with structurally similar compounds (e.g., 5-Bromo-1-benzofuran-2-carbaldehyde, mp 131–133°C) to identify trends in thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.